6-bromo-1H-indole-4-carbohydrazide
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Overview
Description
6-bromo-1H-indole-4-carbohydrazide is a chemical compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anticancer, and antimicrobial activities . The addition of a bromo group at the 6th position and a carbohydrazide group at the 4th position of the indole ring enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1H-indole at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . The resulting 6-bromo-1H-indole is then reacted with hydrazine hydrate to introduce the carbohydrazide group at the 4th position .
Industrial Production Methods
Industrial production methods for 6-bromo-1H-indole-4-carbohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1H-indole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-bromo-1H-indole-4-carboxylic acid.
Reduction: Formation of 6-bromo-1H-indole-4-carbohydrazine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-1H-indole-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 6-bromo-1H-indole-4-carbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1H-indole-4-carboxylic acid
- 6-bromo-1H-indole-4-carbohydrazine
- 6-bromo-1H-indole-4-carboxamide
Uniqueness
6-bromo-1H-indole-4-carbohydrazide is unique due to the presence of both the bromo and carbohydrazide groups, which confer distinct chemical reactivity and biological activities. Compared to similar compounds, it may exhibit enhanced potency in certain biological assays and offer unique synthetic opportunities for the development of new derivatives .
Properties
Molecular Formula |
C9H8BrN3O |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
6-bromo-1H-indole-4-carbohydrazide |
InChI |
InChI=1S/C9H8BrN3O/c10-5-3-7(9(14)13-11)6-1-2-12-8(6)4-5/h1-4,12H,11H2,(H,13,14) |
InChI Key |
VGGCPWHDMHAKDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(=O)NN)Br |
Origin of Product |
United States |
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